molecular formula C5H7ClO2 B1590261 3-Chlorocyclobutanecarboxylic acid CAS No. 35207-71-7

3-Chlorocyclobutanecarboxylic acid

Cat. No.: B1590261
CAS No.: 35207-71-7
M. Wt: 134.56 g/mol
InChI Key: UJPLLCVUUMDULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorocyclobutanecarboxylic acid is an organic compound with the molecular formula C5H7ClO2 It is a derivative of cyclobutanecarboxylic acid, where a chlorine atom is substituted at the third position of the cyclobutane ring

Scientific Research Applications

3-Chlorocyclobutanecarboxylic acid is utilized in various scientific research applications:

Safety and Hazards

The safety data sheet for 3-Chlorocyclobutanecarboxylic acid indicates that it should be handled with care . If inhaled or ingested, medical attention should be sought immediately . It should be stored in a dry environment at 2-8°C .

Biochemical Analysis

Biochemical Properties

3-Chlorocyclobutanecarboxylic acid plays a significant role in biochemical reactions, particularly in the context of organic synthesis and enzymatic interactions. This compound can act as a substrate for certain enzymes, leading to the formation of various metabolites. For instance, it may interact with enzymes such as carboxylases and dehydrogenases, which facilitate the addition or removal of carboxyl groups and hydrogen atoms, respectively. These interactions are crucial for the compound’s involvement in metabolic pathways and its potential use in synthetic organic chemistry .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and duration of exposure. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, the compound may act as an inhibitor of certain carboxylases, preventing the addition of carboxyl groups to substrates. Alternatively, it may activate dehydrogenases, enhancing the removal of hydrogen atoms from substrates. These interactions result in changes in enzyme activity and subsequent alterations in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for experimental design and interpretation of results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal or beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as cellular stress, apoptosis, or necrosis. Threshold effects are often observed, where a specific concentration of the compound triggers a significant biological response. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its bioavailability and activity, influencing its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorocyclobutanecarboxylic acid can be synthesized from 1,1-cyclobutanedicarboxylic acid. The process involves the use of sulfuryl chloride and benzoyl peroxide as reagents. The reaction is carried out in benzene under reflux conditions. The mixture is heated, and sulfuryl chloride is added gradually along with benzoyl peroxide. The reaction mixture is then maintained at reflux for 22 hours, followed by distillation to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient distillation and purification techniques ensures high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Decarboxylation: Under high temperatures, this compound can undergo decarboxylation to form cyclobutane derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-chlorocyclobutanecarboxylic acid involves its ability to participate in various chemical reactions due to the presence of the chlorine atom and the carboxylic acid group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and potential pharmaceutical applications .

Comparison with Similar Compounds

Uniqueness: 3-Chlorocyclobutanecarboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where such reactivity is desired.

Properties

IUPAC Name

3-chlorocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPLLCVUUMDULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550391
Record name 3-Chlorocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35207-71-7
Record name 3-Chlorocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorocyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chlorocyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Chlorocyclobutanecarboxylic acid
Reactant of Route 3
3-Chlorocyclobutanecarboxylic acid
Reactant of Route 4
3-Chlorocyclobutanecarboxylic acid
Reactant of Route 5
3-Chlorocyclobutanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Chlorocyclobutanecarboxylic acid
Customer
Q & A

Q1: What is the main application of 3-Chlorocyclobutanecarboxylic acid according to the provided research?

A1: The provided research abstract [] focuses on the synthesis of this compound through the decarboxylation and chlorination of 1,1-cyclobutanedicarboxylic acid. It does not delve into the applications or properties of the resulting compound. Therefore, we cannot determine its applications based solely on this abstract.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.